
N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: N,N-diethylquinolin-2-amine and 2,4,6-trinitrophenol N,N-diethylquinolin-2-amine is an organic compound derived from quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
N,N-diethylquinolin-2-amine: This compound can be synthesized through the alkylation of quinoline with diethylamine under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the quinoline, followed by the addition of diethylamine.
2,4,6-trinitrophenol: This compound is synthesized by nitrating phenol with a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves the controlled nitration of phenol using a mixture of nitric and sulfuric acids. The reaction is carried out in large reactors with precise temperature control to ensure safety and maximize yield. The product is then purified through recrystallization.
化学反応の分析
Types of Reactions
Oxidation: 2,4,6-trinitrophenol can undergo oxidation reactions, particularly under strong oxidizing conditions, leading to the formation of various degradation products.
Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: Both N,N-diethylquinolin-2-amine and 2,4,6-trinitrophenol can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Degradation products of 2,4,6-trinitrophenol.
Reduction: Amino derivatives of 2,4,6-trinitrophenol.
Substitution: Substituted derivatives of both N,N-diethylquinolin-2-amine and 2,4,6-trinitrophenol.
科学的研究の応用
N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals
作用機序
The mechanism of action of N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol involves interactions with various molecular targets and pathways:
N,N-diethylquinolin-2-amine: This compound can interact with biological receptors and enzymes, potentially inhibiting or activating specific pathways.
2,4,6-trinitrophenol: Known to uncouple oxidative phosphorylation in mitochondria, leading to a disruption of ATP production and cellular energy metabolism.
類似化合物との比較
Similar Compounds
2,4-dinitrophenol: Similar in structure to 2,4,6-trinitrophenol but with one less nitro group.
3-methyl-2,4,6-trinitrophenol: A methylated derivative of 2,4,6-trinitrophenol with similar explosive properties but different sensitivity to impact.
Uniqueness
N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol is unique due to the combination of the quinoline derivative and the nitroaromatic compound. This combination imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.
特性
CAS番号 |
65674-31-9 |
|---|---|
分子式 |
C19H19N5O7 |
分子量 |
429.4 g/mol |
IUPAC名 |
N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H16N2.C6H3N3O7/c1-3-15(4-2)13-10-9-11-7-5-6-8-12(11)14-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-10H,3-4H2,1-2H3;1-2,10H |
InChIキー |
BQAHMPMZZRYYJK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC2=CC=CC=C2C=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


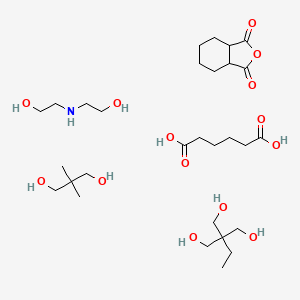
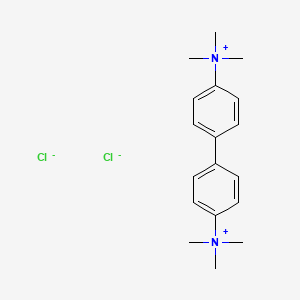
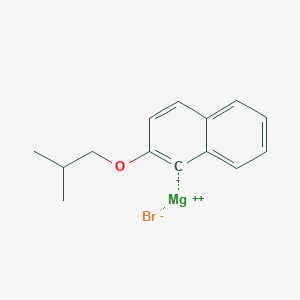
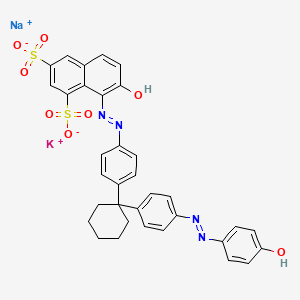
![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)

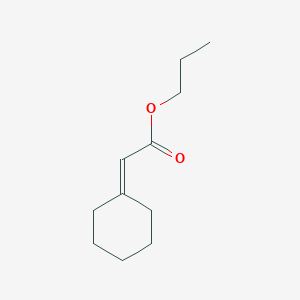
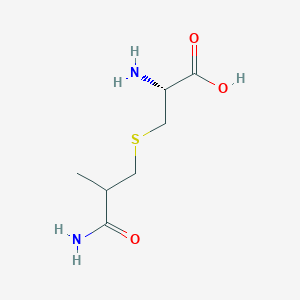
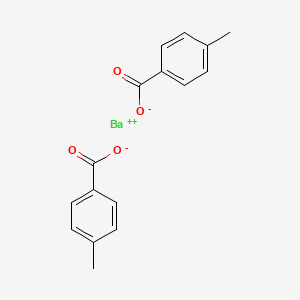
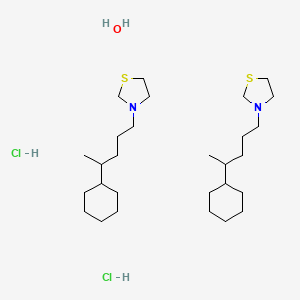
![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)
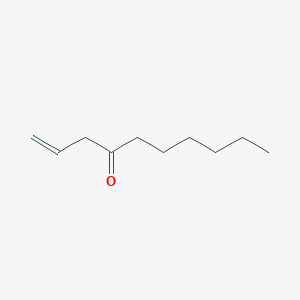
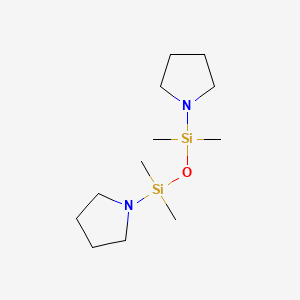
![N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine](/img/structure/B14469318.png)
